molecular formula C13H16N2O3S B12185394 1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-4-methylimidazole

1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-4-methylimidazole

Cat. No.: B12185394
M. Wt: 280.34 g/mol
InChI Key: QZPRHJCUDNVIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-4-methylimidazole is a synthetic organic compound characterized by its unique structure, which includes a sulfonyl group attached to a methoxy-dimethylphenyl ring and a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-4-methylimidazole typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 4-methylimidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-4-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or alkyl halides for alkylation.

Major Products:

    Oxidation: Formation of 1-[(4-Hydroxy-2,3-dimethylphenyl)sulfonyl]-4-methylimidazole.

    Reduction: Formation of 1-[(4-Methoxy-2,3-dimethylphenyl)thio]-4-methylimidazole.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-4-methylimidazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-[(4-Methoxyphenyl)sulfonyl]-4-methylimidazole
  • 1-[(4-Dimethylphenyl)sulfonyl]-4-methylimidazole
  • 1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-5-methylimidazole

Uniqueness: 1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-4-methylimidazole stands out due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-4-methylimidazole

InChI

InChI=1S/C13H16N2O3S/c1-9-7-15(8-14-9)19(16,17)13-6-5-12(18-4)10(2)11(13)3/h5-8H,1-4H3

InChI Key

QZPRHJCUDNVIBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.